molecular formula C18H23NO3S B2363596 N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide CAS No. 1351652-04-4

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

Cat. No. B2363596
M. Wt: 333.45
InChI Key: IYKUETIRVRJASE-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is widely used in scientific research to study the physiological and biochemical effects of adenosine receptors.

Scientific Research Applications

Synthesis and Biological Screening

  • A study focused on the synthesis of N-dimethylphenyl substituted derivatives, including compounds similar to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide. These compounds were evaluated for their biological potential against Gram-negative and Gram-positive bacteria, as well as for enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes, showing moderate to good activities (Aziz‐ur‐Rehman et al., 2014).

Molecular Structure Analysis

  • Research has been conducted on the structures of derivatives closely related to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide. These studies revealed that the molecular structures are stabilized by extensive intra- and intermolecular hydrogen bonds, forming different molecular assemblies (W. Siddiqui et al., 2008).

Antibacterial and α-Glucosidase Inhibition

  • Another study synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives and analyzed their antibacterial and anti-enzymatic activities. The compounds exhibited moderate to high activity against both Gram-positive and Gram-negative bacterial strains, with some showing good inhibition of α-glucosidase enzyme (M. Abbasi et al., 2016).

Rhodium-Mediated Bond Activation

  • Research involving rhodium-assisted C–C bond activation in compounds related to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide has been conducted. This study provides insights into the chemical behavior of such compounds under specific catalytic conditions (Suparna Baksi et al., 2007).

Polymorphs and Solvates Study

  • Investigations into polymorphs and solvates of compounds similar to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide have been conducted, providing understanding of their crystalline structures and potential for forming different physical forms (Bhaskar Nath & J. Baruah, 2013).

Reactions with N-(p-Chlorosulfonylphenyl)maleimide

  • Research on the reactions of N-phenylmaltimide with chlorosulfonic acid, creating compounds related to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide, has been studied to understand their chemical reactivity and potential applications (R. Cremlyn & Richardo Nunes, 1987).

Synthesis of Related Compounds

  • Studies have been carried out on the synthesis of structurally similar compounds to N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide, providing insights into synthetic pathways and potential applications in various fields (L. Kudzma & S. Turnbull, 1991).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c1-4-16-8-10-17(11-9-16)22-12-13-23(20,21)19-18-7-5-6-14(2)15(18)3/h5-11,19H,4,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKUETIRVRJASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC=CC(=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-(4-ethylphenoxy)ethanesulfonamide

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